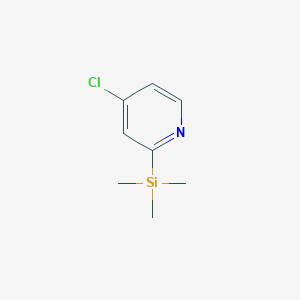

4-Chloro-2-trimethylsilylpyridine

説明

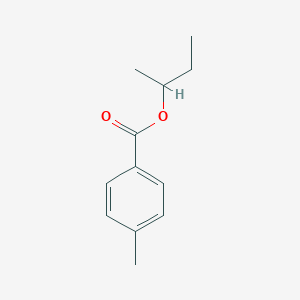

4-Chloro-2-trimethylsilylpyridine is a chemical compound with the empirical formula C8H12ClNSi . It has a molecular weight of 185.73 . This compound is known for its excellent performance and wide range of applications .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1=CC(Si(C)C)=NC=C1 . The InChI key for this compound is RLKBPYBYWSLVLF-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

科学的研究の応用

Synthesis of Functional Polypyridine Ligands

4-Chloro-2-trimethylsilylpyridine has been utilized in the synthesis of functional polypyridine ligands, including bipyridines and terpyridine, through copper-mediated oxidative homocoupling or cross-coupling with functional bromopyridines. This process is significant as it proceeds smoothly at room temperature, offering an efficient pathway for ligand synthesis (Louërat & Gros, 2010).

Formation of Borabenzene Adducts

The compound has been instrumental in exploring the bonding properties of borabenzene with various neutral Lewis bases. Notably, 1-Chloro-4-isopropyl-2-(trimethylsilyl)-2,4-boracyclohexadiene reacts with several Lewis bases, including pyridine, to afford borabenzene-base adducts, which are valuable for understanding the scope and mechanism of ligand exchange reactions in borabenzene complexes (Légaré et al., 2014).

Catalytic Cross-Coupling Reactions

This compound has been used in palladium-catalyzed cross-coupling reactions with aryl halides. These reactions, facilitated by silver(I) oxide and catalytic TBAF, are crucial for the rapid preparation of pyridin-2-ylaryl compounds under mild thermal conditions (Napier et al., 2008).

Halogen/Halogen Displacement in Heterocycles

The compound is involved in halogen/halogen displacement in pyridines and other heterocycles. This process, mediated by bromotrimethylsilane, has provided insights into the reactivity and selectivity of halogen exchange in various chloropyridines and bromopyridines (Schlosser & Cottet, 2002).

Regioselective Amination of Polychloropyrimidines

In the field of organometallic chemistry, this compound has been used in the regioselective amination of polychloropyrimidines, significantly improving efficiency and specificity in the synthesis of aminated pyrimidine derivatives (Smith & Buchwald, 2016).

Hiyama Cross-Coupling Reactions

The compound plays a crucial role in Hiyama cross-coupling reactions, especially involving chloro, fluoro, or methoxy substituents on the pyridine ring. This has opened novel pathways for synthesizing functional bis(het)aryl compounds at room temperature (Pierrat et al., 2005).

Safety and Hazards

The safety information available indicates that 4-Chloro-2-trimethylsilylpyridine is classified under GHS07, with the signal word "Warning" . It has hazard statements including “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" . It’s classified as Acute Tox. 4 Oral .

特性

IUPAC Name |

(4-chloropyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-7(9)4-5-10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKBPYBYWSLVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456882 | |

| Record name | 4-Chloro-2-trimethylsilylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139585-50-5 | |

| Record name | 4-Chloro-2-trimethylsilylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-chloro-2-trimethylsilylpyridine a valuable building block in organic synthesis, particularly for creating functional polypyridine ligands?

A1: The research article [] highlights the utility of this compound as a versatile starting material for synthesizing functional polypyridine ligands. The compound possesses two reactive sites: the chlorine atom at the 4-position and the trimethylsilyl group at the 2-position. This unique arrangement allows for selective functionalization through various coupling reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)

![4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B170328.png)

![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)